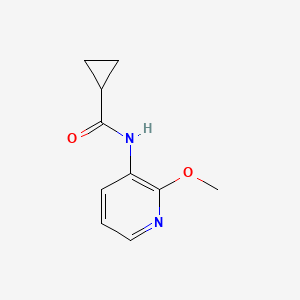
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a quinoline derivative that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its ability to inhibit certain enzymes and receptors in the body. In
Mécanisme D'action
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one works by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one can reduce inflammation and pain in the body. Additionally, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to inhibit the activity of the serotonin transporter, which is involved in the regulation of mood. By inhibiting this transporter, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one may have potential as an antidepressant.
Biochemical and Physiological Effects
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as have potential as an antidepressant. Additionally, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been shown to have antioxidant properties, which may make it useful for the treatment of diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one is that it has been extensively studied in animal models, which makes it a promising candidate for further research. Additionally, its ability to inhibit COX-2 and the serotonin transporter makes it a potential candidate for the development of new drugs for the treatment of various diseases. One limitation of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one is that its synthesis method is complex and yields are relatively low, which may make it difficult to produce in large quantities for clinical trials.
Orientations Futures
There are several future directions for further research on 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one. One potential area of research is the development of new drugs based on 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one for the treatment of cancer, inflammation, and depression. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one, as well as its potential side effects. Finally, research is needed to develop more efficient and cost-effective synthesis methods for 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one to enable larger-scale production for clinical trials.
Méthodes De Synthèse
The synthesis of 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one involves a multi-step process that begins with the condensation of 2-acetyl-1-methylquinoline with 3-methylbenzaldehyde. This is followed by a series of reactions that result in the formation of the final product, 2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one. The overall yield of this synthesis method is approximately 30%.
Applications De Recherche Scientifique
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4(1H)-one has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of certain enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and the serotonin transporter. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and depression.
Propriétés
IUPAC Name |
2-amino-1-methyl-3-(3-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-6-5-7-12(10-11)15-16(20)13-8-3-4-9-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZNDFKHTJZYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![4-[1-(4-Methoxybenzoyl)piperidin-4-yl]pyridine](/img/structure/B7518605.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)



![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![3-[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethoxy]benzoic acid](/img/structure/B7518661.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)

![1-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl]-4-methylpiperazine](/img/structure/B7518687.png)